2-Chloro-6-fluorobenzyl bromide
Description
Structural and Chemical Attributes of 2-Chloro-6-fluorobenzyl bromide within Halogenated Benzyl (B1604629) Systems
The chemical behavior of this compound is dictated by the interplay of its constituent halogen atoms and the benzylic bromide group. The benzene (B151609) ring is adorned with a chlorine atom at the 2-position and a highly electronegative fluorine atom at the 6-position. This substitution pattern influences the electron density of the aromatic ring and the reactivity of the benzylic C-Br bond.
The bromomethyl group (-CH₂Br) is the primary site of reactivity, making the compound an excellent benzylating agent. The carbon-bromine bond is relatively weak and polarized, facilitating its cleavage in nucleophilic substitution reactions. Benzyl halides, in general, are known to undergo both Sₙ1 and Sₙ2 type reactions. The stability of the resulting benzyl carbocation, which is enhanced by resonance delocalization over the benzene ring, can favor an Sₙ1 pathway. quora.com However, being a primary halide, an Sₙ2 mechanism is also highly plausible, especially with strong nucleophiles. quora.compearson.com
The presence of both chlorine and fluorine on the aromatic ring introduces significant electronic and steric effects. Both are electron-withdrawing groups, which can influence the rate and regioselectivity of further aromatic substitution reactions, although the primary reactivity lies with the benzylic bromide.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 68220-26-8 |
| Molecular Formula | C₇H₅BrClF |
| Molecular Weight | 223.47 g/mol |
| Appearance | Colorless to light yellow clear liquid or fused solid |
| IUPAC Name | 2-(bromomethyl)-1-chloro-3-fluorobenzene |
| Synonyms | alpha-Bromo-2-chloro-6-fluorotoluene |
| Density | ~1.6 g/mL |
Note: Some properties like melting and boiling points are not consistently reported across sources. The physical form can vary depending on purity and ambient temperature. cymitquimica.comsigmaaldrich.comtcichemicals.com
Historical Context and Evolution of Research on Benzyl Bromides with Diverse Halogenation Patterns
The study of benzyl halides as synthetic reagents has a long history in organic chemistry. Benzyl bromide and benzyl chloride, the parent compounds, have been extensively used for introducing the benzyl protecting group for alcohols and carboxylic acids. quora.com The synthetic utility of these compounds stems from the reactivity of the benzylic carbon, which is susceptible to nucleophilic attack.
Research into halogenated benzyl halides evolved from the desire to fine-tune the reactivity and properties of these building blocks. The introduction of halogens onto the aromatic ring can modulate the electronic nature of the benzyl group, thereby influencing reaction rates and providing handles for further chemical transformations, such as cross-coupling reactions.
The development of synthetic methods for polyhalogenated aromatic compounds, including those with mixed halogenation patterns like this compound, has been driven by the increasing demand for complex and highly functionalized molecules in fields such as pharmaceuticals and agrochemicals. The synthesis of such compounds often starts from correspondingly substituted toluenes, which are then subjected to benzylic bromination, typically via a free-radical mechanism using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. libretexts.org
Current Research Significance and Future Trajectories of this compound in Synthetic and Applied Chemistry
Currently, this compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its significance is particularly notable in the following areas:
Pharmaceutical Synthesis: The compound serves as a building block for creating active pharmaceutical ingredients (APIs). The presence of fluorine is a common feature in many modern drugs, as it can enhance metabolic stability and binding affinity. The 2-chloro-6-fluorobenzyl moiety can be found in the core structure of various developmental therapeutic agents.
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides. The specific halogenation pattern can contribute to the biological activity and selectivity of the final product.
Material Science: Halogenated organic compounds are also employed in the creation of specialty polymers and other advanced materials. The incorporation of the 2-chloro-6-fluorobenzyl group can impart desired properties such as flame retardancy or altered electronic characteristics.
Future research involving this compound is likely to expand into new areas. The development of novel catalytic systems for more efficient and selective reactions of this substrate is an ongoing area of interest. This includes exploring its use in various cross-coupling reactions to form C-C and C-heteroatom bonds. Furthermore, as the understanding of the biological effects of halogenated compounds grows, new applications in medicinal chemistry and chemical biology may emerge for derivatives of this compound.
Defining the Scope of Academic Inquiry for this compound
The academic inquiry surrounding this compound is focused on several key aspects of its chemistry:
Reaction Mechanisms: A primary area of investigation is the detailed study of its reactivity, particularly in nucleophilic substitution reactions. Understanding the factors that favor Sₙ1 versus Sₙ2 pathways is crucial for controlling reaction outcomes. This includes examining the influence of solvent, temperature, and the nature of the nucleophile on the reaction mechanism.
Synthetic Applications: A significant portion of research is dedicated to employing this compound as a starting material or intermediate for the synthesis of novel organic compounds. This includes the development of multi-step synthetic routes to complex target molecules, such as biologically active heterocycles.
Development of New Synthetic Methodologies: Researchers are also interested in developing new and improved methods for the synthesis of this compound itself and for its subsequent transformations. This can involve the use of novel catalysts or reaction conditions to improve yields, reduce waste, and enhance selectivity.
Structural and Spectroscopic Analysis: Detailed characterization of this compound and its derivatives using modern analytical techniques (e.g., NMR, MS, X-ray crystallography) is essential for confirming structures and understanding structure-property relationships. Spectroscopic data, such as that from ATR-IR, provides valuable information about its chemical bonds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUVNNXFTDCASP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378602 | |
| Record name | 2-Chloro-6-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68220-26-8 | |
| Record name | 2-Chloro-6-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-6-FLUOROBENZYL BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 Fluorobenzyl Bromide
Established Synthetic Routes to 2-Chloro-6-fluorobenzyl bromide
The synthesis of this compound, a key intermediate in the creation of complex organic molecules for pharmaceuticals and agrochemicals, typically originates from its precursor, 2-chloro-6-fluorotoluene (B1346809). innospk.comchemimpex.com The primary transformation involves the selective bromination of the benzylic methyl group.
Conventional Halogenation Techniques and Reagent Selection
The most established method for synthesizing this compound is through free-radical bromination of 2-chloro-6-fluorotoluene. rsc.org This type of reaction is characteristic for alkanes and alkyl-substituted aromatic compounds. wikipedia.org
Wohl-Ziegler Bromination: This classical method utilizes N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, traditionally carbon tetrachloride (CCl₄), with a radical initiator like benzoyl peroxide (BPO) or 2,2′-azobisisobutyronitrile (AIBN). thieme-connect.comresearchgate.net The reaction is typically initiated by heat or UV light, which generates a bromine radical. rsc.orgmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over addition reactions to the aromatic ring. masterorganicchemistry.com
The general mechanism for free-radical halogenation proceeds through three main stages:
Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then react with NBS to generate a bromine radical.
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-chloro-6-fluorotoluene, forming a stable benzyl (B1604629) radical and hydrogen bromide (HBr). This benzyl radical then reacts with a bromine molecule (Br₂) or NBS to yield the final product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com
Termination: The reaction concludes when radicals combine with each other.
Direct Bromination with Molecular Bromine: Another approach involves the use of molecular bromine (Br₂) under UV light. youtube.com Light provides the energy for the homolytic cleavage of the Br-Br bond, creating the necessary bromine radicals for the chain reaction. youtube.com However, controlling the selectivity can be more challenging with this method compared to using NBS.
Table 1: Common Reagents for Conventional Benzylic Bromination
| Reagent | Role | Typical Conditions |
| N-Bromosuccinimide (NBS) | Brominating Agent | Used with a radical initiator (AIBN, BPO) in a solvent like CCl₄, initiated by heat or light. thieme-connect.comorganic-chemistry.org |
| Molecular Bromine (Br₂) | Brominating Agent | Used with UV light to initiate radical formation. youtube.com |
| Benzoyl Peroxide (BPO) | Radical Initiator | Decomposes upon heating to start the radical chain reaction. thieme-connect.com |
| 2,2'-Azobisisobutyronitrile (AIBN) | Radical Initiator | Decomposes upon heating to start the radical chain reaction. thieme-connect.com |
| Carbon Tetrachloride (CCl₄) | Solvent | Traditional solvent for Wohl-Ziegler reactions, though now often replaced due to toxicity. researchgate.net |
Precursor Synthesis and Derivatization Strategies for this compound
The primary precursor for the synthesis of this compound is 2-chloro-6-fluorotoluene . innospk.com This halogenated toluene (B28343) derivative, with the chemical formula C₇H₆ClF, is a crucial starting material. innospk.com It is a white solid with a boiling point between 154-156°C. innospk.comwikipedia.org
The synthesis of 2-chloro-6-fluorotoluene itself is an important preliminary step. While specific high-yield industrial syntheses are often proprietary, general routes to substituted toluenes involve multi-step processes that may include:
Diazotization of a corresponding aniline (B41778) (e.g., 3-fluoro-2-methylaniline) followed by a Sandmeyer-type reaction to introduce the chloro group.
Halogenation of a substituted toluene precursor.
Once 2-chloro-6-fluorotoluene is obtained, the main derivatization strategy is the benzylic bromination described in the previous section. An alternative, though less direct, pathway involves a two-step halogen exchange. First, 2-chloro-6-fluorotoluene can be chlorinated under illumination to produce 2-chloro-6-fluorobenzyl chloride. google.com Subsequently, this benzyl chloride can be converted to the desired benzyl bromide, often through a Finkelstein-type reaction using a bromide salt like sodium bromide (NaBr) in a suitable solvent such as acetone.
Purification and Characterization Protocols in this compound Synthesis
After the synthesis, the crude product mixture contains the desired this compound, unreacted starting material, the succinimide (B58015) byproduct (if NBS is used), and potentially over-brominated species like 2-chloro-6-fluorobenzal bromide.
Purification Techniques:
Filtration: The first step is often to cool the reaction mixture and filter out the solid succinimide byproduct.
Washing: The organic layer is typically washed with an aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite to remove any remaining bromine, followed by washing with water and brine.
Drying and Evaporation: The organic solution is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Distillation: Purification of the crude liquid is often achieved by vacuum distillation.
Chromatography: For higher purity, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) can be employed to isolate the target compound.
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from a suitable solvent system like ethanol/water is an effective purification method.
Characterization Protocols: The identity and purity of the synthesized this compound are confirmed using standard analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure. The ¹H NMR spectrum would characteristically show a singlet for the benzylic protons (-CH₂Br) and a distinct pattern for the aromatic protons.
Mass Spectrometry (MS): This technique confirms the molecular weight (223.47 g/mol ) and the isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. scbt.com
Infrared (IR) Spectroscopy: IR analysis helps to identify the functional groups present in the molecule.
Advanced Synthetic Approaches and Green Chemistry Considerations
Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of benzyl halides, including this compound.
Catalytic Synthesis Innovations for this compound
Modern catalytic methods aim to improve upon traditional radical reactions by offering better control, lower energy consumption, and enhanced safety.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool. This method can use a photocatalyst, such as an iridium complex, to generate the necessary radicals under milder conditions than traditional thermal or UV-initiated reactions. nih.govacs.org A cooperative catalysis strategy can be employed where a nucleophilic catalyst (e.g., lutidine) first reacts with the benzyl halide. nih.govacs.org This intermediate is more easily reduced by the photocatalyst, allowing the reaction to proceed under more general and milder conditions. This approach has been successful for a broad range of benzyl chlorides and bromides. nih.gov
Iron-Catalyzed Cross-Coupling: Iron catalysis represents a more economical and less toxic alternative to other transition metals. Iron-catalyzed methods, such as those involving metal-hydride hydrogen atom transfer (MHAT), have been developed for the cross-coupling of benzyl bromides with alkenes, demonstrating the utility of iron in activating benzylic C-Br bonds. nih.gov
Nickel-Catalyzed Cross-Electrophile Coupling (XEC): Nickel catalysis is increasingly used for forming C-C bonds. In these reactions, a benzyl bromide can be coupled with other electrophiles. The mechanism often involves the formation of a benzyl radical from the benzyl bromide, which then engages with the nickel catalyst in the coupling cycle. orgsyn.org
Solvent-Free and Mechanochemical Methods in Bromination Reactions involving Related Benzyl Halides
Efforts to make benzylic bromination "greener" have focused on eliminating hazardous solvents like carbon tetrachloride. researchgate.net
Solvent-Free Reactions: The Wohl-Ziegler bromination can be performed effectively under solvent-free conditions, often initiated by benzoyl peroxide or AIBN. thieme-connect.com This approach has been shown to work for a variety of substituted toluenes. Another innovative solvent-free method is continuous photochemical bromination, where bromine is generated in situ and reacted in a microstructured photochemical reactor. rsc.orgrsc.org This technique offers exceptionally high throughput and mass efficiency, achieving complete conversion in very short residence times (e.g., 15 seconds) for substrates like 2,6-dichlorotoluene, which is structurally similar to 2-chloro-6-fluorotoluene. rsc.orgrsc.org
Mechanochemistry: Mechanochemical synthesis involves inducing reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. rsc.org This technique has been successfully applied to the bromination of various organic compounds. For example, bromination of organometallic complexes has been achieved by milling with an oxidizing agent and a bromide source. rsc.org While specific application to 2-chloro-6-fluorotoluene is not widely reported, the principles of mechanochemistry suggest it is a viable and environmentally benign alternative to traditional solution-based methods for benzylic bromination. rsc.org
Exploration of Sustainable Synthetic Pathways for this compound
The primary industrial synthesis of this compound involves the bromination of 2-chloro-6-fluorotoluene. This process often begins with the chlorination of 2-chloro-6-fluorotoluene under illumination to yield 2-chloro-6-fluorobenzyl chloride, which is subsequently treated with bromine to form the final product. While effective, traditional halogenation methods can involve harsh conditions and the use of hazardous reagents.
In the pursuit of more sustainable synthetic routes, research is exploring alternative methods that minimize environmental impact. One area of investigation is the use of greener brominating agents and catalysts. For instance, employing N-bromosuccinimide (NBS) in the presence of a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), offers a milder alternative to elemental bromine. This method often proceeds under photolytic conditions, utilizing light to initiate the radical chain reaction, which can reduce the need for high temperatures.
Another avenue for sustainable synthesis involves the exploration of enzymatic or biocatalytic approaches. While still in early stages of development for this specific compound, biocatalysis offers the potential for highly selective reactions under mild, aqueous conditions, thereby reducing solvent waste and energy consumption. The development of robust enzymes capable of benzylic halogenation could represent a significant step forward in the green synthesis of this compound and related compounds.
Furthermore, process optimization plays a crucial role in enhancing the sustainability of the synthesis. This includes the use of flow chemistry, which can improve reaction control, reduce reaction times, and minimize waste generation compared to traditional batch processes. Continuous flow reactors can also enhance safety when dealing with highly reactive intermediates.
Efforts are also being directed towards the development of synthetic pathways that utilize more environmentally benign solvents or even solvent-free conditions. The investigation of solid-state reactions or the use of deep eutectic solvents as reaction media are promising areas of research that could significantly reduce the environmental footprint of this compound production.
Mechanistic Studies of Reactions Involving this compound
Nucleophilic Substitution Reactions (SN1/SN2) of the Benzyl Bromide Moiety
The benzyl bromide moiety of this compound is a key site for nucleophilic substitution reactions. The reactivity of the benzylic carbon is significantly influenced by the electronic effects of the ortho-substituents, the nature of the nucleophile, the solvent, and the reaction conditions. These factors determine whether the reaction proceeds through a unimolecular (S"N"1) or bimolecular (S"N"2) pathway.
The S"N"2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For example, the reaction of this compound with sodium thiolate in a solvent like tetrahydrofuran (B95107) (THF) is expected to proceed predominantly via an S"N"2 mechanism to yield the corresponding thioether.
Conversely, the S"N"1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form a stable carbocation. The presence of the electron-withdrawing chlorine and fluorine atoms on the benzene (B151609) ring can destabilize the benzylic carbocation, making a pure S"N"1 mechanism less favorable. However, under certain conditions, such as in the presence of a Lewis acid or in highly ionizing solvents, an S"N"1 component to the reaction cannot be entirely ruled out. Studies on similar systems have shown that mixed S"N"1/S"N"2 mechanisms can occur.
Recent research has highlighted the use of reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF) for nucleophilic fluorination of alkyl bromides, which can proceed through both S"N"1 and S"N"2 pathways depending on the substrate and conditions. nii.ac.jprsc.orgnih.gov The combination of AgF and Et₃N·3HF has been shown to enhance reactivity in fluorination reactions, suggesting complex mechanistic pathways that may involve aspects of both mechanisms. nii.ac.jpnih.gov
Table 1: Mechanistic Aspects of Nucleophilic Substitution
| Reaction Type | Reagents/Conditions | Dominant Mechanism | Product Type |
| Amine Substitution | Ethylenediamine, DMF, 80°C | S"N"2 | Bis-benzylamine derivatives |
| Thiol Substitution | Sodium thiolate, THF, 25°C | S"N"2 | Thioether derivatives |
| Alkoxylation | Sodium methoxide, MeOH, reflux | S"N"2 | Methoxy-substituted benzyl ethers |
| Fluorination | AgF, Acetonitrile | Mixed S"N"1/S"N"2 | Fluorinated benzyl derivatives |
This table is generated based on general principles of nucleophilic substitution and findings for similar substrates. Specific experimental data for this compound may vary.
Electrophilic Aromatic Substitution on the Halogenated Benzene Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a challenging transformation due to the deactivating nature of the halogen substituents. Both chlorine and fluorine are ortho, para-directing, but they withdraw electron density from the ring through their inductive effects, making the ring less susceptible to attack by electrophiles. lumenlearning.commasterorganicchemistry.com
The general mechanism for EAS involves the attack of an electrophile on the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. libretexts.orgcsbsju.edu The subsequent loss of a proton restores the aromaticity of the ring. libretexts.orgcsbsju.edu The rate-determining step is typically the initial attack by the electrophile. lumenlearning.com
The steric hindrance from the ortho-substituents and the benzylic methylene (B1212753) bromide group would also play a significant role in directing the incoming electrophile, likely favoring the less sterically hindered positions.
Radical Reactions and Related Transformations of this compound
The benzylic C-Br bond in this compound is susceptible to homolytic cleavage, making it a substrate for radical reactions. This reactivity is often initiated by light (photolysis) or radical initiators like AIBN. The resulting 2-chloro-6-fluorobenzyl radical is a key intermediate in these transformations.
One common radical reaction is benzylic bromination, which is, in fact, a key step in the synthesis of this compound from 2-chloro-6-fluorotoluene. In this process, a bromine radical abstracts a benzylic hydrogen from the toluene derivative, forming the 2-chloro-6-fluorobenzyl radical. This radical then reacts with a molecule of Br₂ to form the product and a new bromine radical, thus propagating the chain reaction.
The 2-chloro-6-fluorobenzyl radical can also participate in other radical-mediated transformations. For example, it can be trapped by various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. These reactions can be useful for the synthesis of more complex molecules.
Additionally, the benzylic bromide can undergo single-electron transfer (SET) processes, particularly in the presence of reducing agents or certain transition metal catalysts. These processes can generate the benzyl radical, which can then undergo further reactions.
Transition Metal-Catalyzed Coupling Reactions with this compound
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mit.edunih.gov this compound can participate in these reactions as an electrophilic partner, primarily through the reactive C-Br bond.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used. cuny.edu In a typical Suzuki coupling, this compound would react with an organoboron compound in the presence of a palladium catalyst and a base. The catalytic cycle generally involves oxidative addition of the benzyl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. cuny.edu
Nickel-catalyzed couplings have also emerged as a valuable alternative, often showing different reactivity and substrate scope compared to palladium. mit.edu Iron-catalyzed cross-coupling reactions are gaining attention as a more sustainable and cost-effective option. nih.gov
The presence of the ortho-chlorine and fluorine substituents can influence the efficiency and outcome of these coupling reactions. Steric hindrance from the ortho groups can affect the rate of oxidative addition. The electronic effects of the halogens can also play a role in the reactivity of the C-Br bond.
Table 2: Examples of Transition Metal-Catalyzed Coupling Reactions
| Coupling Reaction | Organometallic Reagent | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Diarylalkane |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Arylalkyne |
| Negishi Coupling | Organozinc reagent | Pd or Ni catalyst | Alkylated arene |
This table provides illustrative examples of potential coupling reactions. The specific conditions and outcomes for this compound would require experimental verification.
Exploration of Unique Reactivity due to Ortho-Chlorine and Fluorine Substituents
The presence of both chlorine and fluorine atoms in the ortho positions to the benzyl bromide group imparts unique reactivity to this compound. These substituents exert a combination of steric and electronic effects that influence the course of its reactions.
Steric Effects: The bulky chlorine atom and the smaller fluorine atom create a sterically hindered environment around the benzylic carbon. This steric hindrance can disfavor S"N"2 reactions with bulky nucleophiles. It can also influence the regioselectivity of electrophilic aromatic substitution, directing incoming groups to less hindered positions.
Electronic Effects: Both chlorine and fluorine are electron-withdrawing through their inductive effects (-I effect), which can decrease the electron density of the aromatic ring and the benzylic carbon. This deactivation makes the aromatic ring less reactive towards electrophiles. The inductive effect also influences the stability of any potential benzylic carbocation intermediate in S"N"1 reactions, generally destabilizing it.
However, both halogens also possess a lone pair of electrons that can be donated to the aromatic ring through resonance (+M effect). This effect is more pronounced for fluorine than for chlorine. This resonance donation can partially offset the inductive withdrawal and is responsible for the ortho, para-directing nature of these halogens in electrophilic aromatic substitution.
The interplay of these steric and electronic effects can lead to unique reactivity patterns. For instance, in nucleophilic aromatic substitution reactions (which are generally difficult on unactivated aryl halides), the strong electron-withdrawing nature of the ortho halogens, combined with the potential for stabilization of an intermediate Meisenheimer complex, could facilitate such reactions under specific conditions.
Furthermore, the presence of the ortho-halogens can influence the conformation of the molecule and the orientation of the benzyl bromide group, which can in turn affect its reactivity in various transformations.
Applications of 2 Chloro 6 Fluorobenzyl Bromide in Complex Molecular Synthesis
Role as a Key Intermediate in Pharmaceutical Synthesis
The utility of 2-Chloro-6-fluorobenzyl bromide in pharmaceutical synthesis is well-documented. chemimpex.com Its reactive nature allows for its incorporation into a wide array of molecular scaffolds, leading to the development of novel therapeutic agents. The presence of both chlorine and fluorine atoms on the aromatic ring is particularly noteworthy, as these halogens can significantly influence the physicochemical and biological properties of the final drug molecule. chemimpex.com
Synthesis of Fluorinated Pharmaceutical Agents and Their Enhanced Biological Activity/Metabolic Stability
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacological properties. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced membrane permeability. This compound serves as a key reagent for introducing the 2-chloro-6-fluorobenzyl moiety into molecules, thereby facilitating the synthesis of fluorinated pharmaceuticals. chemimpex.com This strategic incorporation of fluorine often results in drug candidates with a more favorable pharmacokinetic profile. chemimpex.com
Intermediate in the Production of Bioactive Compounds
This compound is a crucial intermediate in the multi-step synthesis of a variety of bioactive compounds. chemimpex.com Its bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the attachment of this functionalized benzyl (B1604629) group to various core structures. chemimpex.com This reactivity is harnessed in the construction of complex molecules with desired biological activities. Research has shown its use in the synthesis of imidazolidine (B613845) derivatives, which are recognized as important building blocks for bioactive compounds with antifungal, anticancer, and antiviral properties. researchgate.net
Specific Examples in Drug Discovery and Development
The practical application of this compound is evident in the synthesis of several important classes of therapeutic agents.
Precursors to Penicillin Analogs: The related compound, 2-chloro-6-fluorobenzaldehyde, is a known precursor in the production of the semi-synthetic penicillins, dicloxacillin (B1670480) and flucloxacillin (B1213737). wikipedia.org While not a direct precursor, this compound can be readily converted to the aldehyde, highlighting its role in the synthetic pathway of these antibiotics.
Antifungal and Anticancer Agents: The imidazolidine ring system, for which 2-chloro-6-fluorobenzyl chloride (a closely related derivative) is a reactant, is a core structure in various compounds with demonstrated antifungal and anticancer activities. researchgate.net
Antiviral Adenine (B156593) Derivatives: Research has pointed to the use of this compound in the synthesis of certain antiviral adenine derivatives, showcasing its versatility in creating diverse therapeutic molecules.
Contribution to Agrochemical Development
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals, where it contributes to the development of modern crop protection solutions.
Synthesis of Herbicides and Pesticides
The structural motifs derived from this compound are integral to the synthesis of a range of herbicides and pesticides. The presence of the halogenated phenyl ring is a common feature in many active agrochemical ingredients, often contributing to their efficacy and spectrum of activity. The related compound, 2-chloro-6-fluorobenzaldehyde, is explicitly mentioned as being used in the production of pesticides. wikipedia.org
Development of Novel Agrochemical Formulations
The development of novel agrochemical formulations often relies on the synthesis of new active ingredients with improved properties, such as enhanced potency, selectivity, or environmental profile. By providing a reactive handle for chemical modification, this compound enables the creation of new molecular entities for evaluation as potential agrochemicals. This allows for the fine-tuning of a compound's properties to meet the specific requirements of a new formulation.
Applications in Material Science and Specialty Chemicals
The unique structural characteristics of this compound, particularly the presence of chlorine and fluorine atoms on the benzene (B151609) ring, make it a valuable precursor in material science and for creating specialty chemicals. Its distinct reactivity allows for the development of materials and chemicals with tailored properties.
Precursor for Polymers and Resins with Enhanced Properties
As a benzylic halide, this compound serves as a reactive monomer in polymerization reactions. The incorporation of its 2-chloro-6-fluorophenyl moiety into a polymer backbone is a strategic approach to imbue the final material with enhanced properties. The presence of halogens can contribute to increased thermal stability and flame retardant characteristics in the resulting polymers and resins.
Synthesis of Functional Materials (e.g., optical, electrical, magnetic properties)
The unique chemical properties of this compound make it a suitable component for developing advanced functional materials. The strategic placement of both a chlorine and a fluorine atom on the aromatic ring significantly influences the electronic nature of the molecule. By integrating this compound into larger systems, researchers can modulate the electronic and, by extension, the optical and electrical properties of the resulting materials. This makes it a key ingredient for creating materials designed for specific high-performance applications where tailored characteristics are necessary.
Production of Specialty Chemicals with Unique Characteristics
In the realm of industrial chemistry, this compound is applied in the synthesis of specialty chemicals that require specific attributes, such as enhanced reactivity or stability under particular conditions. A notable application is in the development of modern agrochemicals, such as low-toxicity pesticides. Research has demonstrated that modifying existing pesticide frameworks with this compound can improve efficacy against pests while potentially minimizing environmental impact, leading to more sustainable agricultural solutions.
Utilization in Advanced Organic Research and Development
The compound is a cornerstone in advanced organic synthesis, where its defined structure and predictable reactivity are highly valued. cymitquimica.comamerigoscientific.com
Building Block for Complex Molecular Structures
This compound is widely categorized as a fundamental organic and fluorinated building block in chemical synthesis. cymitquimica.comamerigoscientific.comtcichemicals.comsigmaaldrich.com Its utility stems from the highly reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the precise and efficient introduction of the 2-chloro-6-fluorobenzyl group into a wide array of more complex molecular architectures. The compound's dual halogen substitution provides a unique electronic signature and steric profile, making it an indispensable tool for constructing intricate target molecules.
Research Applications of this compound
| Application Area | Role of this compound | Rationale for Use | Reference |
|---|---|---|---|
| Medicinal Chemistry | Intermediate for APIs | Enables modification of core structures to enhance therapeutic properties. | |
| Agrochemicals | Precursor for Pesticides | The halogenated nature provides improved efficacy and can lead to lower toxicity profiles. | |
| Material Science | Component for Advanced Materials | Unique chemical properties allow for the development of materials with tailored characteristics. | |
| Organic Synthesis | Versatile Building Block | Reactive bromomethyl group and specific ring substitution facilitate the construction of complex molecules. | cymitquimica.comamerigoscientific.com |
Derivatization in Medicinal Chemistry Research
In medicinal chemistry, this compound is a crucial intermediate for synthesizing Active Pharmaceutical Ingredients (APIs). Its structure is instrumental in the derivatization of lead compounds to explore structure-activity relationships and optimize therapeutic efficacy.
A prominent case study involves its use in synthesizing derivatives of flucloxacillin. In this context, the compound served as a key intermediate that enabled modifications to the core antibiotic structure, leading to enhanced antimicrobial activity. The synthesis relied on nucleophilic substitution reactions that capitalized on the reactivity of the compound's bromomethyl group.
Furthermore, its reactivity is harnessed in bioconjugation, the process of attaching functional groups to biomolecules. This application is vital in drug development, where modifying a drug molecule can significantly enhance its performance and aid in the study of biological pathways.
Use as a Reagent for Introducing Halogen Moieties (Cl, F, Br)
The chemical structure of this compound, featuring chlorine, fluorine, and bromine atoms, has led to inquiries about its potential as a reagent for introducing these specific halogens into other molecules. However, a thorough review of scientific literature and chemical databases indicates that this is not a recognized application of the compound. The reactivity of this compound is predominantly centered on its function as an alkylating agent, where it introduces the entire 2-chloro-6-fluorobenzyl group.
The core of this compound's reactivity lies in the lability of the carbon-bromine bond at the benzylic position. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. chemimpex.com This allows for the facile attachment of the 2-chloro-6-fluorobenzyl moiety to a wide range of nucleophiles, including amines, thiols, and alkoxides. This characteristic makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com
Conversely, the chlorine and fluorine atoms are attached to the aromatic ring. These bonds are significantly stronger and less reactive under the conditions typically employed for nucleophilic substitution at the benzylic position. Their presence on the benzene ring serves to modify the electronic properties of the molecule, which can enhance its reactivity and selectivity in desired transformations. The stability of the aryl-halogen bonds means that this compound does not function as a source for chlorine or fluorine atoms in halogenation reactions.
Similarly, while the compound contains bromine, its role is almost exclusively as a leaving group to facilitate the introduction of the benzyl fragment, not as a brominating agent for other substrates. Chemical literature does not describe methodologies or research findings where this compound is used to donate a bromine atom to another molecule.
Computational and Spectroscopic Analysis of 2 Chloro 6 Fluorobenzyl Bromide
Computational Chemistry Studies
Computational chemistry provides a powerful lens through which the intrinsic properties and behaviors of molecules can be understood and predicted. For 2-chloro-6-fluorobenzyl bromide, these theoretical approaches offer valuable insights into its electronic structure, conformational preferences, and spectroscopic characteristics.
While specific Density Functional Theory (DFT) studies on this compound are not extensively detailed in publicly available literature, the principles of molecular orbital theory can be applied to understand its electronic structure. The presence of electronegative halogen atoms (chlorine and fluorine) and the bromine atom significantly influences the electron distribution within the molecule. These substituents exert strong electron-withdrawing effects, which can be quantitatively analyzed through DFT calculations to determine properties such as orbital energies (HOMO/LUMO), electrostatic potential surfaces, and partial atomic charges. Such calculations are crucial for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the benzylic carbon.
Computational methods are increasingly used to predict spectroscopic data, which can then be compared with experimental results for structural validation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus within the molecule's calculated equilibrium geometry.
IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as C-H, C-F, C-Cl, and C-Br stretching and bending modes. An ATR-IR spectrum has been experimentally obtained for this compound. nih.gov
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can predict the monoisotopic mass of the molecule and the mass-to-charge ratios (m/z) of its various adducts. For this compound, the predicted monoisotopic mass is 221.924719 g/mol . epa.gov Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, have also been calculated. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 222.93199 | 133.1 |
| [M+Na]⁺ | 244.91393 | 147.4 |
| [M-H]⁻ | 220.91743 | 138.7 |
| [M+NH₄]⁺ | 239.95853 | 156.5 |
| [M+K]⁺ | 260.88787 | 134.6 |
| [M+H-H₂O]⁺ | 204.92197 | 134.1 |
| [M+HCOO]⁻ | 266.92291 | 150.4 |
| [M+CH₃COO]⁻ | 280.93856 | 184.7 |
| [M+Na-2H]⁻ | 242.89938 | 141.1 |
| [M]⁺ | 221.92416 | 152.4 |
| [M]⁻ | 221.92526 | 152.4 |
This data is computationally predicted and provides theoretical values for the collision cross-section of different ionic forms of the molecule in the gas phase.
Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound over time, which is particularly useful for understanding its reactivity and interactions in different environments. arxiv.org For instance, MD simulations of benzyl (B1604629) halides in aqueous solutions have been used to investigate reaction mechanisms. researchgate.net These simulations can model the solvent effects on the molecule's conformation and the energetics of reactions, such as nucleophilic substitution. By simulating the trajectory of the molecule and its interactions with surrounding solvent molecules or reactants, researchers can gain insights into reaction pathways and transition states. arxiv.org Such studies are valuable for predicting the outcomes of chemical reactions and for designing new synthetic routes. arxiv.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques
Experimental spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. High-resolution NMR spectroscopy is a cornerstone of this characterization.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous evidence for its structure.
¹H NMR: The proton NMR spectrum would show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The chemical shift of the benzylic protons would be significantly downfield due to the deshielding effect of the adjacent bromine atom. The aromatic protons would appear as a complex multiplet pattern due to coupling with each other and with the fluorine atom.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached halogen substituents, and the benzylic carbon would also show a characteristic chemical shift.
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a signal for the fluorine atom on the aromatic ring. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum would provide definitive information about the electronic environment of the fluorine atom and its proximity to other atoms.
Mass Spectrometry (LC-MS, GC-MS) for Purity and Identity Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight and purity of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely utilized. In GC-MS analysis, the compound's purity is often reported to be greater than 98.0%. tcichemicals.com
The identity of the compound is confirmed by the detection of its molecular ion. Due to the presence of two halogen isotopes, chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br), the mass spectrum of this compound exhibits a characteristic isotopic pattern. The presence of one bromine atom results in two peaks of nearly equal intensity separated by two mass units (M+ and M+2). chemguide.co.uk The additional presence of a chlorine atom further splits these peaks, with the peak corresponding to the ³⁵Cl isotope being approximately three times more abundant than the ³⁷Cl peak. chemguide.co.uk
Electrospray ionization (ESI-MS), a soft ionization technique often coupled with LC, is effective for detecting the molecular ion. For this compound, the protonated molecule, [M+H]⁺, is anticipated at a mass-to-charge ratio (m/z) of 223.47. Predicted collision cross-section (CCS) values for various adducts of the molecule have also been calculated to aid in its identification in complex matrices.
Predicted Mass Spectrometry Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 222.93199 |
| [M+Na]⁺ | 244.91393 |
| [M-H]⁻ | 220.91743 |
| [M+NH₄]⁺ | 239.95853 |
| [M+K]⁺ | 260.88787 |
| [M]⁺ | 221.92416 |
| [M]⁻ | 221.92526 |
This data is based on computational predictions and serves as a reference for experimental analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
An Attenuated Total Reflectance (ATR) IR spectrum of this compound has been recorded, providing key insights into its vibrational modes. The spectrum, obtained using a Bruker Tensor 27 FT-IR instrument, is a valuable resource for the structural confirmation of the compound. nih.gov
Complementing the IR data, an FT-Raman spectrum has also been acquired using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Raman spectroscopy provides information on the polarizability of molecular bonds and is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
While a detailed vibrational assignment for this compound is not extensively published, analysis of related structures provides expected regions for key vibrational modes:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C-C stretching: These vibrations usually appear in the 1600-1400 cm⁻¹ range.
C-Cl stretching: Generally found in the 800-600 cm⁻¹ region.
C-F stretching: Typically located in the 1250-1000 cm⁻¹ region.
CH₂ bending (scissoring): Expected around 1450 cm⁻¹.
C-Br stretching: Usually occurs in the 700-500 cm⁻¹ range.
The combination of IR and Raman spectroscopy offers a comprehensive vibrational profile of the molecule, crucial for its unambiguous identification.
X-ray Crystallography of Derivatives for Solid-State Structural Insights
As of the current literature survey, no publicly available data exists for the X-ray crystallographic analysis of derivatives of this compound. While crystallographic studies have been conducted on structurally similar compounds, such as derivatives of 2-chloro-4-fluorobenzyl alcohol, specific data for derivatives of this compound remains unreported. researchgate.net The synthesis and subsequent single-crystal X-ray diffraction of its derivatives would provide invaluable, definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Structure Activity Relationship Sar Studies of 2 Chloro 6 Fluorobenzyl Bromide Derivatives
Influence of Halogen Position and Substitution on Reactivity
The reactivity of benzyl (B1604629) bromides is significantly influenced by the nature and position of substituents on the aromatic ring. In 2-chloro-6-fluorobenzyl bromide, the presence of two different halogens in the ortho positions to the bromomethyl group creates a unique electronic and steric environment that dictates its chemical behavior.
Comparative Reactivity with Isomeric Halogenated Benzyl Bromides
The placement of halogen atoms on the benzyl ring is a critical determinant of reactivity. While direct kinetic comparisons of a wide range of isomers are not extensively compiled in single studies, the principles of organic chemistry allow for predictions. The reactivity of benzyl halides in nucleophilic substitution reactions is largely governed by the stability of the carbocation intermediate in SN1 reactions and steric hindrance in SN2 reactions. pearson.comunacademy.com
For instance, comparing this compound with its isomers like 2-chloro-4-fluorobenzyl bromide and 3-chloro-2-fluorobenzyl bromide reveals differences in reactivity. chemimpex.comnih.govsigmaaldrich.com The ortho-substituents in this compound exert significant steric hindrance around the benzylic carbon, which can slow down SN2 reactions. ncert.nic.in Conversely, the electron-withdrawing nature of both chlorine and fluorine at the ortho and para positions can destabilize the formation of a benzyl carbocation, which would be a key intermediate in an SN1 pathway. pearson.comuci.edu
In contrast, an isomer like 4-chloro-2-fluorobenzyl bromide would experience different electronic effects, with the para-chloro group exerting a strong electron-withdrawing effect through the pi system, which could influence carbocation stability differently than the ortho-chloro group. The unique substitution pattern of each isomer thus results in a distinct reactivity profile. chemimpex.com
Interactive Table: Comparison of Isomeric Halogenated Benzyl Bromides
| Compound Name | CAS Number | Key Structural Feature | Predicted Reactivity Influence |
| This compound | 68220-26-8 | Halogens at both ortho positions | Significant steric hindrance, strong inductive electron withdrawal |
| 2-Chloro-4-fluorobenzyl bromide | 158544-63-1 | Halogens at ortho and para positions | Less steric hindrance than the 2,6-isomer; strong electronic effects |
| 3-Chloro-2-fluorobenzyl bromide | 85070-47-9 | Halogens at ortho and meta positions | Different electronic influence due to meta-chloro position |
Electronic and Steric Effects of Chlorine and Fluorine on Reaction Mechanisms
The chlorine and fluorine atoms at the 2- and 6-positions of the benzyl bromide ring have profound electronic and steric effects on its reaction mechanisms.
Steric Effects : The presence of two substituents in the ortho positions to the bromomethyl group creates significant steric hindrance. This bulkiness can impede the backside attack required for an SN2 reaction, thereby slowing its rate. ncert.nic.in This steric crowding can, in some cases, favor an SN1 mechanism if a stable carbocation can be formed, although as mentioned, electronic effects may counteract this. The stability of the benzylic carbocation is paramount, and while typically primary halides like benzyl bromide might undergo SN2 reactions, the resonance stabilization of the benzyl carbocation can make SN1 pathways accessible. pearson.com
The interplay of these electronic and steric factors means that the reaction pathway and rate for this compound will be highly dependent on the specific nucleophile and reaction conditions. For example, in reactions with bulky nucleophiles, the steric hindrance would be more pronounced, likely disfavoring an SN2 mechanism.
Impact of Derivatization on Biological and Material Properties
The 2-chloro-6-fluorobenzyl moiety is a valuable building block in the synthesis of a variety of compounds with interesting biological and material properties. By reacting this compound with different nucleophiles, a diverse library of derivatives can be created, and their properties can be systematically studied.
Quantitative Structure-Activity Relationships (QSAR) in Pharmaceutical Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com
For derivatives of this compound, QSAR studies can help elucidate the specific structural features that are important for a desired therapeutic effect. For example, in a series of anti-HIV agents, the 2-chloro-6-fluorobenzyl group was incorporated into pyrimidinone derivatives. nih.gov QSAR analysis of these compounds could reveal the importance of the steric bulk and electronic properties of the substituted benzyl ring for binding to the HIV reverse transcriptase enzyme. nih.gov Such studies often use descriptors related to hydrophobicity, electronic distribution, and steric parameters to build a predictive model. researchgate.netnih.gov The presence of the chloro and fluoro substituents can significantly influence these descriptors and, consequently, the biological activity. wjbphs.com
Relationship between Molecular Structure and Observed Biological Activities
The specific arrangement of atoms in derivatives of this compound is directly linked to their biological effects, which can span antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govmdpi.comresearchgate.net
Antimicrobial Activity : The incorporation of the 2-chloro-6-fluorobenzyl group into various heterocyclic scaffolds is a strategy for developing new antimicrobial agents. The halogen atoms can enhance the lipophilicity of the molecule, which may facilitate its transport across microbial cell membranes. Furthermore, the specific substitution pattern can influence how the molecule interacts with its biological target within the microorganism. nih.gov
Anticancer Activity : The 2-chloro-6-fluorobenzyl group has also been incorporated into potential anticancer agents. The rationale is that the unique electronic and steric properties of this group can lead to selective interactions with targets in cancer cells. For instance, these derivatives might inhibit specific enzymes or receptors that are overexpressed in tumors. nih.gov The substitution pattern on the benzyl ring is a key factor in determining the potency and selectivity of these compounds.
Interactive Table: Biological Activities of 2-Chloro-6-fluorobenzyl Derivatives
| Derivative Class | Biological Activity | Structural Rationale |
| Pyrimidinones | Anti-HIV | The 2-chloro-6-fluorobenzyl group fits into a specific pocket of the HIV reverse transcriptase enzyme. nih.gov |
| Xanthines | Anti-inflammatory | The substituted benzyl group contributes to binding affinity at adenosine (B11128) receptors. nih.gov |
| Flavones | Anticancer, Antimicrobial | Halogenation can enhance membrane permeability and target interaction. nih.gov |
Correlation between Substituent Patterns and Material Performance
Beyond pharmaceuticals, derivatives of this compound are also used in materials science. chemimpex.cominnospk.com The substituent pattern on the aromatic ring can be correlated with the performance of the resulting materials, such as polymers or specialty chemicals.
For example, when used to synthesize polymers, the 2-chloro-6-fluorobenzyl group can impart specific properties to the material. The presence of halogens can enhance thermal stability and flame retardancy. The rigidity and polarity of the monomer unit, influenced by the chloro and fluoro substituents, will affect the polymer's mechanical properties, such as its tensile strength and elasticity, as well as its solubility and chemical resistance. chemimpex.com By systematically varying the substitution pattern, materials with tailored properties can be designed for specific applications.
Computational Modeling in SAR Exploration of this compound Derivatives
The exploration of structure-activity relationships (SAR) for derivatives of this compound, a key intermediate in the synthesis of bioactive compounds, is significantly enhanced through computational modeling. These in silico techniques provide deep insights into the molecular interactions governing the biological activity of these compounds, guiding the rational design of more potent and selective agents. Computational approaches such as molecular docking, machine learning, and pharmacophore modeling are pivotal in elucidating the complex interplay between chemical structure and therapeutic effect.
Molecular Docking and Receptor Binding Studies of Derived Compounds
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding mechanisms of drug candidates at the active site of a biological target, such as a protein or enzyme.
In the context of this compound derivatives, molecular docking has been successfully applied to understand their mechanism of action as antiviral agents. A notable example involves a series of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones , known as 2-Cl-6-F-S-DABOs, which have demonstrated potent, picomolar activity against the Human Immunodeficiency Virus type 1 (HIV-1). nih.gov
Research Findings:
The target for these derivatives is the HIV-1 reverse transcriptase (RT) , a crucial enzyme for viral replication. nih.gov Molecular modeling studies were conducted to investigate how these compounds bind within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. The research revealed a significant degree of diastereo- and enantioselectivity, meaning that the specific three-dimensional arrangement of atoms (stereochemistry) in the derivative has a profound impact on its antiviral activity. nih.gov
Key findings from these receptor binding studies indicate that the (R)-absolute configuration at the stereogenic center of the C6-benzylic position is strongly correlated with higher antiviral potency. This preference was observed in both cell-based assays and direct enzymatic assays. A specialized computational protocol confirmed that the stereochemistry directly influences the binding mode and orientation of the derivatives within the HIV-1 RT active site, highlighting the importance of the precise positioning of the 2-chloro-6-fluorobenzyl moiety for optimal interaction with key amino acid residues. nih.gov
| Ligand Class | Target Receptor | Key Binding Site Residues | Primary Finding |
|---|---|---|---|
| 2-Cl-6-F-S-DABOs | HIV-1 Reverse Transcriptase (RT) | Amino acids in the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) | Derivatives with an (R)-configuration at the benzylic carbon show significantly higher binding affinity and inhibitory activity. nih.gov |
| (Z)-1-(2-chloro-6-fluorobenzyl)imidazolidin-2-one derivatives | Schistosoma mansoni target (unspecified) | Not specified in literature | The 2-chloro-6-fluorobenzyl group is a key feature for schistosomicidal activity. researchgate.net |
Machine Learning and Predictive Models for Activity and Selectivity
Machine learning (ML) and other predictive models are increasingly used in drug discovery to build quantitative structure-activity relationship (QSAR) models. These models learn from existing data to predict the biological activity of new, untested compounds, thereby accelerating the identification of promising drug candidates.
While specific machine learning models developed exclusively for this compound derivatives are not widely documented in public literature, the methodology is broadly applicable. Such models would typically use a dataset of derivatives where their biological activities (e.g., IC₅₀ values) have been experimentally determined.
Methodology:
Descriptor Calculation: For each derivative, a large number of numerical features, or "molecular descriptors," are calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices (describing molecular branching), and 3D features (e.g., surface area).
Model Training: Algorithms such as Random Forest, Support Vector Machines (SVM), or gradient boosting methods like XGBoost are trained on the dataset. The algorithm identifies complex, non-linear relationships between the molecular descriptors and biological activity.
Validation and Prediction: The model's predictive power is rigorously validated using techniques like cross-validation and testing on an external set of compounds. Once validated, the model can be used to screen virtual libraries of novel derivatives, prioritizing those predicted to have the highest activity and selectivity for synthesis and experimental testing.
| Model Type | Predicted Endpoint | Typical Molecular Descriptors Used | Performance Metric |
|---|---|---|---|
| Random Forest Classifier | Active vs. Inactive Classification | Topological (e.g., Balaban J index), Electronic (e.g., partial charges), Hydrophobic (e.g., AlogP) | Accuracy, Area Under Curve (AUC) |
| Support Vector Regression | IC₅₀ Value Prediction | 3D-MoRSE, WHIM, GETAWAY descriptors | Coefficient of determination (R²) |
Pharmacophore Modeling for Rational Drug Design
Pharmacophore modeling is a cornerstone of rational drug design that involves identifying the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For derivatives of this compound, a pharmacophore model can be developed based on a set of highly active compounds, such as the potent anti-HIV derivatives. nih.gov
Methodology and Application:
Feature Identification: The common chemical features of the most active derivatives are identified. For the 2-Cl-6-F-S-DABOs, this would include the 2-chloro-6-fluorobenzyl group (acting as a key hydrophobic and aromatic feature), the pyrimidinone core (with hydrogen bond donors and acceptors), and various alkylthio substituents. nih.gov
3D Arrangement: The spatial arrangement of these features is mapped to create a 3D pharmacophore model. This model serves as a template representing the ideal interactions with the target receptor (e.g., HIV-1 RT).
Virtual Screening and Design: The resulting pharmacophore model can be used as a 3D query to rapidly screen large databases of virtual compounds. Molecules that match the pharmacophore's features and geometry are identified as potential hits. This approach allows for the discovery of novel scaffolds that retain the key interaction points of the original derivatives, facilitating the design of new drugs with potentially improved properties. mdpi.com
| Pharmacophoric Feature | Chemical Moiety | Inferred Role in Binding |
|---|---|---|
| Aromatic Ring | 2-chloro-6-fluorophenyl group | Forms π-stacking or hydrophobic interactions with aromatic residues in the binding pocket. |
| Hydrophobic Feature | 2-chloro-6-fluorobenzyl group | Occupies a hydrophobic pocket, contributing to binding affinity. |
| Hydrogen Bond Donor | N-H group on the pyrimidinone ring | Forms a crucial hydrogen bond with a backbone carbonyl of a receptor residue. |
| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O) on the pyrimidinone ring | Accepts a hydrogen bond from an amino acid side chain (e.g., Lysine, Tyrosine). |
Advanced Research Topics and Future Directions
Integration of 2-Chloro-6-fluorobenzyl bromide in Flow Chemistry and Microreactor Technologies
The integration of this compound into flow chemistry and microreactor systems represents a significant area for future development. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and precise control over reaction parameters.
Future research could focus on developing integrated flow processes where this compound is generated in one microreactor and immediately consumed in a subsequent reactor to produce active pharmaceutical ingredients (APIs) or agrochemicals, thereby creating a streamlined, efficient, and safer manufacturing pipeline.
Exploration of Novel Catalytic Systems for Transformations Involving this compound
The reactivity of the C-Br bond in this compound makes it an excellent substrate for a variety of catalytic transformations, particularly in carbon-carbon and carbon-heteroatom bond formation. While traditional nucleophilic substitutions are common, advanced research is exploring novel catalytic systems to expand its synthetic utility.
Photoredox Catalysis: Recent advancements in photoredox catalysis offer a promising avenue. This approach uses visible light to generate radical intermediates from benzyl (B1604629) halides under mild conditions. nih.govacs.org A cooperative catalysis strategy, using an iridium-based photocatalyst and a nucleophilic catalyst like lutidine, has been shown to activate a broad range of benzyl halides for Giese-type addition reactions. nih.govacs.org Applying this system to this compound could enable its use in radical-based C-C bond formations that are otherwise difficult to achieve, expanding its application in complex molecule synthesis.
Transition-Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions represent another key area. Methods have been developed for the rapid and selective coupling of benzyl bromides with lithium acetylides, tolerating a wide range of functional groups. nih.gov Employing such catalysts with this compound would provide efficient access to substituted benzylic alkynes, which are valuable building blocks in pharmaceuticals and materials science. nih.gov
Organocatalysis: Metal-free organocatalytic systems are also gaining traction. For instance, the enantioselective α-benzylation of aldehydes can be achieved by combining a chiral imidazolidinone organocatalyst with a photoredox catalyst. princeton.edu This dual-catalytic approach could potentially be adapted for reactions involving this compound to produce enantioenriched products, which are highly valuable in medicinal chemistry.
The table below summarizes potential catalytic approaches for future research.
| Catalytic System | Reaction Type | Potential Advantage |
| Photoredox Catalysis (e.g., Ir-based) | Radical Addition (Giese-type) | Mild reaction conditions, broad substrate scope, access to radical chemistry. nih.govacs.org |
| Palladium Catalysis | sp–sp³ Cross-Coupling | Fast, selective formation of C-C bonds (e.g., alkynes), high functional group tolerance. nih.gov |
| Organocatalysis (e.g., Chiral Imidazolidinone) | Enantioselective Alkylation | Metal-free, stereocontrolled synthesis of chiral molecules. princeton.edu |
| Phase-Transfer Catalysis | Nucleophilic Substitution | Enhanced reaction rates for biphasic systems, industrial applicability. google.com |
Development of Sensor Technologies and Diagnostic Tools Utilizing this compound Derivatives
Derivatives of this compound hold potential for the development of novel sensor technologies and diagnostic tools. The core principle involves designing a molecule that exhibits a change in a measurable property, such as fluorescence, upon reacting with a specific analyte.
Fluorogenic Probes: The benzyl bromide moiety is a reactive electrophile that can be used to alkylate nucleophilic sites on target molecules. A future research direction is to synthesize derivatives of this compound that are linked to a fluorophore. In this design, the initial molecule might be non-fluorescent or weakly fluorescent. Upon reaction with a target analyte (e.g., a specific protein, enzyme, or small molecule biomarker), the covalent attachment of the 2-chloro-6-fluorobenzyl group could trigger a conformational or electronic change in the fluorophore, leading to a "turn-on" fluorescence signal. mdpi.com The presence of the chloro and fluoro substituents can modulate the reactivity and binding specificity of the probe. nih.gov
Protein-Based Sensors for Alkyl Halides: Research has demonstrated the creation of protein-based fluorescent sensors for detecting alkyl halides. rsc.org This involves a protein, like HaloTag, that is engineered to bind a fluorogenic ligand. When the protein reacts with an alkyl halide, it can induce a change in the ligand's fluorescence. rsc.org While not directly using this compound as the sensor, this work provides a blueprint for how its derivatives could be used as targets for such sensor systems or as components in the design of new fluorogenic ligands. rsc.org
Halide Anion Sensors: Carbazole derivatives have been shown to act as fluorescent sensors for halide anions like fluoride (B91410) and chloride through hydrogen bonding interactions. mdpi.com It is conceivable that derivatives of this compound could be incorporated into more complex molecular structures designed to recognize specific ions or small molecules, where the halogenated benzyl group contributes to the binding pocket's electronic environment and selectivity.
Bioconjugation and Bioorthogonal Chemistry with this compound Analogues
Bioconjugation is the process of linking molecules to biomolecules such as proteins or nucleic acids, while bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. The reactivity of the benzyl bromide group makes this compound a candidate for development as an electrophilic reagent for these applications.
The benzyl bromide moiety can react with nucleophilic amino acid residues on proteins, such as cysteine or lysine, to form stable covalent bonds. nih.gov The challenge lies in achieving selectivity. Future research could focus on developing analogues of this compound that can be targeted to specific sites on a protein. This could be achieved by incorporating the 2-chloro-6-fluorobenzyl group into a larger molecule that has an affinity for a particular protein or active site.
While benzyl bromide itself is highly reactive, its reactivity can be tuned by the electronic effects of the ring substituents. The electron-withdrawing chlorine and fluorine atoms on the ring influence the electrophilicity of the benzylic carbon, which could be exploited to fine-tune its reactivity for specific bioconjugation targets. For example, allenamides have been reported as highly selective Michael acceptors for cysteine conjugation, demonstrating the importance of the electrophilic warhead's design. nih.gov Similarly, tailoring the structure of benzyl bromide analogues could lead to reagents with high selectivity for specific amino acid side chains under physiological conditions.
Toxicological and Environmental Impact Assessments of this compound and its Derivatives (excluding explicit safety data)
Environmental Fate and Degradation Studies
Understanding the environmental fate of this compound is crucial for assessing its long-term impact. As a halogenated aromatic compound, its persistence, mobility, and degradation pathways in soil and water are of key interest.
Abiotic Degradation:
Hydrolysis: The benzyl bromide group is susceptible to hydrolysis, where the bromide is replaced by a hydroxyl group to form 2-chloro-6-fluorobenzyl alcohol. researchgate.net The rate of this reaction is a key factor in its environmental persistence. Visible-light-driven hydrolysis of benzyl halides in water has been demonstrated, suggesting that sunlight could accelerate this degradation pathway in aquatic environments. researchgate.netresearchgate.net
Photolysis: Direct photolysis, induced by UV radiation from sunlight, is another likely degradation route for benzyl halides, potentially leading to both solvolysis products and radical-derived species. rsc.org The presence of the aromatic ring suggests it will absorb UV light, facilitating the cleavage of the carbon-bromine bond.
Biotic Degradation: Microbial degradation is a primary mechanism for the breakdown of many xenobiotic compounds in the environment. nih.gov Bacteria and fungi have evolved diverse pathways to metabolize halogenated aromatics. oup.comresearchgate.net
Aerobic Degradation: Under aerobic conditions, microorganisms often use oxygenases to initiate the breakdown of aromatic rings. industrialmaintenanceproducts.net A common strategy involves hydrolytic dehalogenation or the replacement of a halogen with a hydroxyl group. industrialmaintenanceproducts.net For this compound, initial hydrolysis to the alcohol would likely be followed by oxidation of the alcohol to an aldehyde and then to 2-chloro-6-fluorobenzoic acid. This acid could then undergo further degradation, potentially via catecholic intermediates, which involves the removal of the remaining halogens. nih.gov
Anaerobic Degradation: In anaerobic environments, reductive dehalogenation is a predominant mechanism, where a halogen atom is replaced by a hydrogen atom. industrialmaintenanceproducts.net This process, known as halorespiration, could sequentially remove the chlorine and fluorine atoms from the aromatic ring over time. nih.gov
The persistence of this compound will likely be influenced by factors such as soil type, microbial population, temperature, and sunlight exposure. epa.gov
Metabolic Pathways and By-product Formation
When a xenobiotic compound like this compound enters an organism, it is subjected to metabolic processes, primarily in the liver, aimed at detoxification and excretion. mhmedical.comyoutube.com These processes typically occur in two phases.
Phase I Metabolism: This phase involves introducing or exposing polar functional groups through oxidation, reduction, or hydrolysis. mhmedical.comnih.gov
Hydrolysis: Similar to its environmental fate, the first metabolic step is likely the rapid hydrolysis of the highly reactive benzyl bromide to form 2-chloro-6-fluorobenzyl alcohol .
Oxidation: Cytochrome P450 enzymes would then likely oxidize the resulting alcohol. youtube.com This would proceed first to 2-chloro-6-fluorobenzaldehyde and subsequently to the more water-soluble 2-chloro-6-fluorobenzoic acid . youtube.com
Phase II Metabolism: In this phase, the modified compound is conjugated with endogenous molecules to further increase its water solubility for excretion. wikipedia.org
Conjugation: The 2-chloro-6-fluorobenzoic acid formed in Phase I could be conjugated with molecules like glucuronic acid or amino acids (e.g., glycine). nih.gov The initial alcohol metabolite could also potentially undergo glucuronidation directly. Another major pathway involves conjugation with glutathione (B108866) (GSH), catalyzed by glutathione S-transferases (GSTs), which is a key detoxification route for electrophilic compounds. nih.gov
The primary metabolic by-products expected to be formed and excreted would therefore be conjugates of 2-chloro-6-fluorobenzoic acid and 2-chloro-6-fluorobenzyl alcohol. The specific profile of metabolites would depend on the organism and the relative activities of its various metabolic enzymes.
Emerging Applications and Interdisciplinary Research Opportunities
The future of this compound is poised for significant growth, with emerging applications in novel drug design, functional materials, and interdisciplinary research fields. The inherent properties of this compound make it a valuable candidate for creating sophisticated molecular architectures with tailored functionalities.
In the realm of medicinal chemistry , the demand for high-purity this compound is on the rise, particularly for the synthesis of active pharmaceutical ingredients (APIs) targeting complex diseases such as neurological disorders and cancers. pmarketresearch.com Researchers are exploring its use in the development of next-generation therapeutic agents. A notable example is its application as a key intermediate in the synthesis of flucloxacillin (B1213737) derivatives, which aims to produce new antimicrobial agents with enhanced efficacy. This highlights a broader trend of utilizing this compound to modify existing drug scaffolds, thereby creating analogues with improved pharmacological profiles.
Another promising area is in the development of low-toxicity pesticides . The compound's halogenated nature is being leveraged to design more effective and environmentally benign crop protection agents. This aligns with the global push towards sustainable agricultural practices.
The versatility of this compound extends into materials science , where it is used in the synthesis of specialty polymers and resins. Future research is expected to focus on creating "smart materials" with tunable properties. The introduction of the 2-chloro-6-fluorobenzyl moiety can influence characteristics such as thermal stability, chemical resistance, and optical properties, opening doors for applications in advanced electronics and aerospace components.
Interdisciplinary research presents a significant frontier for this compound. One of the most exciting future directions lies at the intersection of chemistry, biology, and nanotechnology. The reactivity of this compound makes it an ideal candidate for:
Bioconjugation: The ability to attach this molecule to biomolecules such as proteins and peptides opens up possibilities for developing targeted drug delivery systems. By linking a therapeutic agent to a targeting moiety via a linker derived from this compound, it may be possible to deliver drugs specifically to cancer cells, minimizing side effects on healthy tissues.
Probes for Bioimaging: The fluorine atom in the compound can be utilized as a reporter for ¹⁹F Magnetic Resonance Imaging (MRI), a non-invasive imaging technique. nih.gov The development of novel probes incorporating the 2-chloro-6-fluorobenzyl group could enable real-time visualization of biological processes at the molecular level, aiding in disease diagnosis and monitoring treatment efficacy.
The advancement of synthesis methodologies, such as continuous flow chemistry , is also expected to play a crucial role in the future of this compound. pmarketresearch.com These technologies allow for more precise control over reaction conditions, leading to higher yields, improved purity, and a reduction in chemical waste, making the production of this important intermediate more sustainable and cost-effective. pmarketresearch.com
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-fluorobenzyl bromide, and how can purity be maximized?
- Methodological Answer : A common synthesis involves chlorination of 2-chloro-6-fluorotoluene under UV illumination to form 2-chloro-6-fluorobenzyl chloride, followed by bromination using HBr or PBr₃ . For higher regioselectivity, asymmetric palladium-catalyzed C(sp³)-H arylation has been employed, yielding 94% purity via column chromatography (Rf = 0.35 in pentane/ethyl acetate 90:10) . Distillation under reduced pressure (e.g., 85°C at 15 mm Hg, as observed for fluorinated benzyl bromides) can further purify the product .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While no direct safety data exists for this compound, analogous benzyl bromides (e.g., 4-chlorobenzyl bromide) require handling in fume hoods with nitrile gloves and splash goggles due to lachrymatory and corrosive properties . Store in amber glass under inert gas to prevent hydrolysis. Emergency protocols for similar halides recommend using CHEMTREX (US: 001-800-343-0660) for spills .
Q. How can researchers characterize this compound spectroscopically?
- Methodological Answer : Key spectral signatures include:
- ¹H NMR : δ 7.20–7.11 (m, 2H), 6.97–6.91 (m, 1H) for aromatic protons; δ 3.50 (s, 2H) for the benzylic CH₂ group .
- ¹⁹F NMR : δ -109.1 ppm for the ortho-fluorine .
- IR : Peaks at 2957 cm⁻¹ (C-H stretch) and 775 cm⁻¹ (C-Br vibration) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ortho-chloro and fluorine substituents create steric hindrance and electron-withdrawing effects, slowing SN2 reactions but enhancing stability in palladium-catalyzed C-H activation. In asymmetric catalysis, the bromine atom acts as a leaving group, enabling enantioselective arylation (e.g., 94% yield in Pd(0)-catalyzed malonate couplings) . Compare with 2-chloro-4-fluorobenzyl bromide, where para-fluorine reduces steric interference, increasing reaction rates .
Q. How can contradictions in reported reaction yields for fluorinated benzyl bromides be resolved?
- Methodological Answer : Discrepancies often arise from solvent polarity and catalyst loading. For example, in Pd-catalyzed reactions, dimethylformamide (DMF) improves solubility but may deactivate palladium at high temperatures. Systematic optimization using design-of-experiment (DoE) protocols is recommended. A study achieved 94% yield by maintaining catalyst loading at 5 mol% and reaction temperatures below 80°C .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis or elimination) during functionalization?
- Methodological Answer :
- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to suppress hydrolysis.
- Add silver salts (Ag₂CO₃) to scavenge bromide ions, preventing unwanted elimination .
- Kinetic studies show that reaction times >12 hours at 60°C increase elimination byproducts by 15%—monitor via TLC (Rf < 0.5 in hexane/ethyl acetate) .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the ortho-fluorine stabilizes the transition state via inductive effects, directing nucleophiles to the para position. Compare with 2-chloro-4-fluorobenzyl bromide, where para-substitution leads to 20% lower activation energy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
